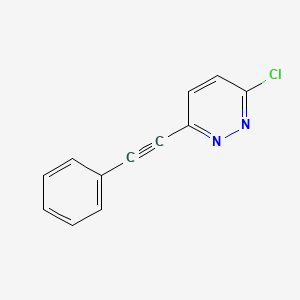

3-Chloro-6-(phenylethynyl)pyridazine

Description

Significance of Pyridazine (B1198779) Scaffolds in Synthetic and Medicinal Chemistry

The pyridazine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. researchgate.net Its structure is a key feature in many molecules with diverse pharmacological applications. researchgate.net For over two decades, the non-fused pyridazine ring has been extensively investigated, leading to the discovery of small molecules with significant biological actions. researchgate.net

Pyridazine-based compounds have been explored for a broad spectrum of therapeutic uses, including:

Anticancer therapy : The pyridazine scaffold is a key structural feature in many compounds investigated for their potential in cancer treatment, particularly as protein kinase inhibitors. researchgate.net

Anti-inflammatory and Analgesic activity researchgate.net

Antihypertensive effects researchgate.net

Antimicrobial and Antifungal properties : An example is pyridazomycin, a natural product with antibiotic and antifungal activity. researchgate.net

Antiviral and Antiparasitic applications nih.gov

Role of Halogenated Heterocycles as Synthetic Precursors

Halogenated heterocyclic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the heterocyclic ring, are of paramount importance in synthetic organic chemistry. sigmaaldrich.com These compounds serve as versatile intermediates or building blocks for the synthesis of more complex organic molecules. sigmaaldrich.com The presence of a halogen atom enhances the reactivity of the organic compound, making it amenable to a variety of chemical transformations. mdpi.com

Key aspects of halogenated heterocycles as synthetic precursors include:

Versatility in Reactions : The halogen atom can be readily substituted or can participate in cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. sigmaaldrich.com This allows for the introduction of a wide array of functional groups.

Activation of the Heterocyclic Ring : Halogens are electron-withdrawing groups, which can influence the electron density of the heterocyclic ring and affect its reactivity in subsequent reactions. blumberginstitute.org

Regioselective Functionalization : Halogen atoms can be introduced at specific positions on the heterocyclic ring, enabling regiocontrolled synthesis of complex molecules. acs.org Halogenase enzymes, for instance, have evolved to regioselectively halogenate a diverse range of biosynthetic precursors. acs.org

The use of halogen-induced intramolecular cyclizations is an attractive synthetic strategy that often proceeds under mild conditions, avoiding the need for harsh reagents. mdpi.com The resulting halogenated products can be further functionalized, adding to the synthetic utility of this class of compounds. mdpi.com A significant portion of pharmaceuticals and agrochemicals currently on the market contain halogen atoms, underscoring their importance in modulating the biological activity of organic molecules. acs.org

Overview of Phenylethynyl Moieties in Organic Synthesis

The carbon-carbon triple bond (alkyne) is a high-energy, versatile functional group that plays a crucial role in organic chemistry, biochemistry, and materials science. rsc.org When combined with a phenyl group, it forms the phenylethynyl moiety, a structural unit with significant utility in synthesis and materials applications.

The phenylethynyl group is important for several reasons:

Linear, Rigid Structure : The alkyne functionality imparts a linear and rigid geometry, which is useful in the construction of well-defined molecular architectures, including molecular wires and other components for molecular electronics.

Participation in Coupling Reactions : The terminal alkyne of a phenylethynyl group is a key participant in Sonogashira coupling reactions, a powerful method for forming carbon-carbon bonds between an alkyne and an aryl or vinyl halide. This reaction is fundamental to the synthesis of many complex aromatic and heteroaromatic systems.

Electronic Properties : The π-system of the phenylethynyl group can extend the conjugation of aromatic and heterocyclic systems, influencing their electronic and photophysical properties. This is particularly relevant in the design of organic semiconductors, dyes, and fluorescent materials. koreascience.kr

Reactive Intermediate : The phenylethynyl radical is a highly reactive intermediate that has been studied for its role in the gas-phase synthesis of polycyclic aromatic hydrocarbons (PAHs). rsc.orgnih.gov

Derivatives containing the phenylethynyl group, such as 2-Methyl-6-(phenylethynyl)pyridine (MPEP), have been developed as important research tools in pharmacology, acting as selective antagonists for receptors like the mGluR5 metabotropic glutamate (B1630785) receptor. wikipedia.orgnih.gov

Contextualizing 3-Chloro-6-(phenylethynyl)pyridazine within Pyridazine Derivatives

The compound this compound is a specific derivative of the pyridazine scaffold that incorporates both a halogen atom and a phenylethynyl moiety. Its chemical structure suggests that it is a valuable synthetic intermediate, combining the reactivity of both the chloro and ethynyl (B1212043) functionalities.

The structure can be broken down into its key components:

Pyridazine Core : Provides the foundational heterocyclic scaffold known for its biological relevance. researchgate.netnih.gov

3-Chloro Substituent : This halogen atom serves as a reactive handle for nucleophilic substitution or cross-coupling reactions. For example, the chlorine atom in related compounds like 3-chloro-6-phenylpyridazine (B182944) can be replaced to synthesize new derivatives. sigmaaldrich.comsigmaaldrich.com The synthesis of 3-amino-6-chloropyridazine (B20888) from 3,6-dichloropyridazine (B152260) illustrates the selective reactivity of the chlorine atoms on the pyridazine ring. google.com

6-Phenylethynyl Substituent : This group introduces a rigid, linear element and an extended π-system. The terminal alkyne provides a site for further functionalization, for instance, through click chemistry or other alkyne-based reactions.

The synthesis of this compound would likely involve a Sonogashira coupling reaction between a di-substituted pyridazine, such as 3,6-dichloropyridazine, and phenylacetylene (B144264). This would allow for the selective introduction of the phenylethynyl group at one of the chlorinated positions.

Given the synthetic utility of its functional groups, this compound is best understood as a versatile building block for the creation of more complex pyridazine-based molecules. These molecules could be targeted for applications in medicinal chemistry, leveraging the known biological activity of the pyridazine scaffold, or in materials science, utilizing the electronic and structural properties of the phenylethynyl group.

Data Tables

Table 1: Physicochemical Properties of Related Pyridazine Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 3-Chloro-6-phenylpyridazine | C₁₀H₇ClN₂ | 190.63 | 159-161 | sigmaaldrich.comsigmaaldrich.com |

| 3-Chloro-4-methyl-6-phenylpyridazine | C₁₁H₉ClN₂ | 204.65 | Not specified | nih.gov |

| 3-Chloro-6-methoxypyridazine | C₅H₅ClN₂O | 144.56 | 84-85 | sigmaaldrich.com |

| 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | C₇H₅ClN₄ | Not specified | Not specified | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-(2-phenylethynyl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2/c13-12-9-8-11(14-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBCAIZIEJRAJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies

Transformation of the Chloro Substituent in 3-Chloro-6-(phenylethynyl)pyridazine

The chlorine atom at the C-3 position of the pyridazine (B1198779) ring is a versatile handle for synthetic modification. Its reactivity is dictated by the electron-deficient nature of the pyridazine ring, which facilitates both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The electron-withdrawing effect of the two adjacent nitrogen atoms in the pyridazine ring activates the C-Cl bond towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride ion by a variety of nucleophiles. Research on related 6-chloropyridazine systems has shown that these positions are susceptible to substitution by O-, N-, and S-centered nucleophiles. arkat-usa.org

For this compound, this reaction pathway offers a straightforward method for introducing diverse functional groups. Typical nucleophiles include alkoxides, phenoxides, amines, and thiols. The reactions are generally performed in the presence of a base to either generate the nucleophile in situ or to neutralize the HCl byproduct.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | 3-Methoxy-6-(phenylethynyl)pyridazine |

| Amine | Piperidine | 3-(Piperidin-1-yl)-6-(phenylethynyl)pyridazine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)-6-(phenylethynyl)pyridazine |

Further Metal-Catalyzed Cross-Coupling at the Halogen Position

The chloro substituent serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new C-C bond by coupling the chloropyridazine with an organoboron reagent, typically a boronic acid or ester. This method is widely used to introduce new aryl or heteroaryl substituents. Studies on similar chloropyridazine scaffolds have demonstrated the efficacy of this reaction. nih.govresearchgate.net For this compound, a Suzuki-Miyaura coupling would yield 3-aryl-6-(phenylethynyl)pyridazine derivatives.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. It represents a significant advancement over classical nucleophilic substitution methods, offering broader substrate scope and milder reaction conditions for the introduction of primary and secondary amines. arkat-usa.org

Table 2: Metal-Catalyzed Cross-Coupling Reactions at the Chloro Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 3-Aryl-6-(phenylethynyl)pyridazine |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | 3-Amino-6-(phenylethynyl)pyridazine |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 3-Alkynyl-6-(phenylethynyl)pyridazine |

Reactions Involving the Phenylethynyl Moiety

The carbon-carbon triple bond of the phenylethynyl group is a hub of reactivity, susceptible to a variety of addition and cycloaddition reactions. These transformations can be used to modify the electronic properties and steric profile of the molecule significantly.

Hydrogenation and Reduction Reactions

The alkyne can be selectively reduced to either an alkene or an alkane. The outcome of the hydrogenation is highly dependent on the catalyst and reaction conditions employed.

Partial Reduction to Alkene: Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate and quinoline), allows for the stereoselective reduction of the alkyne to a (Z)-alkene, yielding (Z)-3-Chloro-6-styrylpyridazine.

Complete Reduction to Alkane: More active catalysts, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), under a hydrogen atmosphere will typically lead to the complete saturation of the triple bond to form 3-Chloro-6-(phenylethyl)pyridazine. Under forcing conditions, the pyridazine ring itself can also be hydrogenated. mdpi.com

Table 3: Hydrogenation Reactions of the Phenylethynyl Group

| Catalyst | Product | Type of Reduction |

|---|---|---|

| Lindlar's Catalyst | (Z)-3-Chloro-6-styrylpyridazine | Partial (Alkyne → cis-Alkene) |

| Pd/C, H₂ (1 atm) | 3-Chloro-6-(phenylethyl)pyridazine | Complete (Alkyne → Alkane) |

| PtO₂, H₂ (high pressure) | 3-Chloro-6-(phenylethyl)piperidine | Complete (Alkyne and Ring Reduction) |

Cycloaddition Reactions (e.g., Click Chemistry, [2+2] cycloadditions)

The alkyne functionality is an excellent dipolarophile for [3+2] cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,2,3-triazole-containing compounds. Research on 3,6-diethynylpyridazine has shown its utility in forming 3,6-bis(4-triazolyl)pyridazines. By analogy, this compound can react with a wide range of organic azides to produce 3-Chloro-6-(1-substituted-4-phenyl-1H-1,2,3-triazol-5-yl)pyridazine derivatives.

The phenylethynyl group could potentially undergo [2+2] photocycloaddition reactions with alkenes to form cyclobutene derivatives, although this reactivity is less commonly explored for this class of compounds compared to cycloadditions.

Table 4: [3+2] Cycloaddition (Click Chemistry) of the Phenylethynyl Moiety

| Reagent | Catalyst | Product Class |

|---|---|---|

| Benzyl Azide | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 3-Chloro-6-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)pyridazine |

| Azidoacetic acid ethyl ester | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | Ethyl 2-(5-(6-chloropyridazin-3-yl)-4-phenyl-1H-1,2,3-triazol-1-yl)acetate |

Electrophilic and Nucleophilic Additions to the Alkyne

The reactivity of the alkyne towards addition reactions is influenced by the electronic nature of the pyridazine ring.

Electrophilic Addition: The electron-deficient character of the pyridazine ring is expected to decrease the electron density of the alkyne, thereby deactivating it towards classical electrophilic addition reactions (e.g., addition of halogens or hydrohalic acids). These reactions may require harsh conditions or strong electrophiles to proceed.

Nucleophilic Addition: Conversely, the electron-withdrawing nature of the pyridazine ring may render the alkyne susceptible to nucleophilic attack, particularly at the β-carbon atom relative to the ring. This Michael-type addition would be facilitated by strong nucleophiles in a conjugate addition fashion, leading to functionalized styryl derivatives after protonation.

Functionalization of the Pyridazine Heterocycle

The pyridazine ring in "this compound" is an electron-deficient system, which influences its reactivity. The presence of a chloro group at the 3-position and a phenylethynyl group at the 6-position, along with the two nitrogen atoms, dictates the sites and types of possible chemical transformations.

Direct C-H activation on the pyridazine ring of "this compound" represents a modern and efficient approach to introduce new functional groups. While specific studies on this particular molecule are not extensively documented, the principles of C-H activation on N-heterocycles can be applied. The pyridazine ring possesses two C-H bonds at positions 4 and 5, which are susceptible to metallation followed by functionalization.

Transition metal-catalyzed C-H activation, particularly with palladium, rhodium, or ruthenium catalysts, is a common strategy for the functionalization of heterocycles. For "this compound," a directed C-H activation approach could be envisioned. The nitrogen atoms of the pyridazine ring can act as directing groups, facilitating the regioselective activation of the C-H bond at the C4 position.

| Catalyst System | Potential Reagent | Expected Product |

| Pd(OAc)₂ / Ligand | Aryl halides | 4-Aryl-3-chloro-6-(phenylethynyl)pyridazine |

| [RhCp*Cl₂]₂ | Alkenes | 4-Alkenyl-3-chloro-6-(phenylethynyl)pyridazine |

| Ru(p-cymene)Cl₂]₂ | Alkynes | 4-Alkynyl-3-chloro-6-(phenylethynyl)pyridazine |

The inherent asymmetry and electronic properties of "this compound" allow for a high degree of regioselectivity in its functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions. This is a powerful tool for introducing carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to the C-Cl bond nih.gov.

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base can introduce a variety of aryl or vinyl substituents at the 3-position.

Sonogashira Coupling: This reaction with terminal alkynes, catalyzed by palladium and a copper co-catalyst, would yield 3-alkynyl-6-(phenylethynyl)pyridazine derivatives.

Buchwald-Hartwig Amination: This allows for the formation of C-N bonds by coupling with amines.

Heck Coupling: Reaction with alkenes can introduce a vinyl group at the 3-position.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridazine ring, further activated by the chloro group, is susceptible to nucleophilic attack. The chlorine atom can be displaced by various nucleophiles such as amines, alkoxides, and thiolates. The reaction of 3-chloropyridazines with nitrogen-containing nucleophiles has been documented .

Cycloaddition Reactions: The phenylethynyl group at the 6-position can participate in cycloaddition reactions. For instance, a [3+2] cycloaddition with azides (Huisgen cycloaddition) would lead to the formation of a triazole ring attached to the pyridazine core mdpi.com.

| Reaction Type | Reagent | Functional Group Introduced at C3 |

| Suzuki-Miyaura | Arylboronic acid | Aryl |

| Sonogashira | Terminal alkyne | Alkynyl |

| Buchwald-Hartwig | Amine | Amino |

| SNAr | Sodium methoxide | Methoxy |

| Heck | Styrene | Styrenyl |

Synthesis of Complex Pyridazine-Based Chemical Entities

The dual functionality of "this compound" makes it a valuable building block for the synthesis of more elaborate chemical structures, including fused-ring systems and macrocycles.

The chloro and phenylethynyl groups can be utilized in tandem to construct fused heterocyclic systems. Intramolecular cyclization reactions, after modification of one of the functional groups, can lead to the formation of new rings fused to the pyridazine core. For example, a Sonogashira coupling at the 3-position with a terminal alkyne bearing a nucleophilic group could be followed by an intramolecular cyclization onto the phenylethynyl moiety.

Furthermore, the pyridazine ring itself can be a component in cycloaddition reactions to build fused systems. For instance, inverse-electron-demand Diels-Alder reactions of pyridazines are known, although the substituents on "this compound" would influence the feasibility and regiochemistry of such reactions organic-chemistry.org. The synthesis of pyrido[3,4-c]pyridazines from pyridazine derivatives has also been reported, highlighting a pathway to more complex fused systems mdpi.com.

| Starting Material Modification | Cyclization Strategy | Fused Ring System |

| Sonogashira coupling at C3 with 2-aminophenylacetylene | Intramolecular nucleophilic attack on the C6-alkyne | Pyrido[2,3-c]pyridazine derivative |

| Nucleophilic substitution at C3 with a suitable binucleophile | Intramolecular cyclization | Thiazolo[4,5-c]pyridazine derivative |

| Diels-Alder reaction | [4+2] cycloaddition with a dienophile | Fused polycyclic pyridazine |

Macrocycles containing heterocyclic units are of significant interest in supramolecular chemistry and materials science. "this compound" can serve as a rigid corner unit in the construction of such macrostructures. A common strategy involves the palladium-catalyzed coupling of bifunctional monomers. For instance, after converting the chloro group to an iodo or another reactive group, a double Sonogashira coupling with a di-alkyne under high dilution conditions could lead to the formation of a pyridazine-containing macrocycle.

The phenylethynyl group in "this compound" provides a handle for polymerization. Transition metal-catalyzed polymerization of substituted acetylenes is a well-established method for synthesizing conjugated polymers mdpi.com. Catalysts based on rhodium or molybdenum can be employed to polymerize the alkyne functionality, leading to a polyacetylene backbone with pendant 3-chloropyridazine (B74176) units. Such polymers could exhibit interesting photophysical or electronic properties due to the combination of the conjugated backbone and the electron-deficient pyridazine side chains. The solid-phase synthesis of pyridazine derivatives has been explored, indicating the potential for incorporating these heterocycles into polymeric structures taylorfrancis.com.

Spectroscopic and Advanced Structural Characterization

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. For 3-Chloro-6-(phenylethynyl)pyridazine, the most diagnostic absorption would be the stretching vibration of the carbon-carbon triple bond (C≡C) of the ethynyl (B1212043) group. This peak is typically weak but sharp and appears in the 2100-2260 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the phenyl and pyridazine (B1198779) rings would appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is typically found in the 600-800 cm⁻¹ range. Data from related structures confirms these general ranges. rsc.orgmdpi.com

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | > 3000 |

| Ethynyl C≡C | Stretch | ~ 2100-2260 |

| Aromatic C=C / Pyridazine C=N | Stretch | ~ 1400-1600 |

| C-Cl | Stretch | ~ 600-800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural insights from the fragmentation pattern of the molecule. For this compound (C₁₂H₇ClN₂), the molecular ion peak (M⁺) would be a key identifier. A crucial diagnostic feature would be the presence of an M+2 peak, approximately one-third the intensity of the M⁺ peak, which is characteristic of compounds containing a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu While specific fragmentation data is not cited, common fragmentation pathways would likely involve the loss of the chlorine atom (M-Cl) or cleavage at the ethynyl linker. mdpi.commiamioh.eduarkat-usa.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of structure by determining the precise spatial arrangement of atoms in the solid state. Although the crystal structure for this compound itself is not reported in the provided sources, extensive crystallographic data on closely related 3-chloro-6-substituted pyridazines are available. nih.govresearchgate.netnih.govnih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of this compound have not been extensively detailed in publicly available scientific literature. However, the spectroscopic characteristics can be inferred from the analysis of related pyridazine and phenylethynyl derivatives. The electronic spectra of such compounds are primarily governed by π → π* and n → π* transitions associated with the aromatic pyridazine ring and the conjugated phenylethynyl substituent.

Detailed Research Findings

While specific experimental data for this compound is not available, studies on similar molecular structures provide valuable insights. The introduction of a phenylethynyl group to a heteroaromatic ring, such as pyridazine, is known to extend the π-conjugated system. This extension typically results in a bathochromic (red) shift of the main absorption bands compared to the unsubstituted parent pyridazine.

The absorption spectrum is expected to show high-energy bands corresponding to the π → π* transitions of the phenyl and pyridazine rings, and a lower-energy band, which is more sensitive to the electronic environment, arising from the intramolecular charge transfer (ICT) character between the phenylethynyl group and the electron-withdrawing pyridazine core. The chlorine atom, being an electron-withdrawing group, is likely to influence the energy of these transitions, potentially causing a slight blue shift compared to an unsubstituted counterpart.

Regarding fluorescence, many pyridazine derivatives are known to be emissive. The fluorescence emission is expected to originate from the first excited singlet state (S1) to the ground state (S0) transition. The emission wavelength and quantum yield would be highly dependent on the solvent polarity, a phenomenon known as solvatochromism. In related systems, a red shift in emission is often observed in more polar solvents, indicating a more polar excited state.

For instance, studies on other substituted phenylethynyl heteroaromatics have shown that the nature of substituents on the phenyl ring can significantly tune the photophysical properties. Electron-donating groups tend to cause a red shift in both absorption and emission spectra, while electron-withdrawing groups typically induce a blue shift.

To definitively characterize the electronic absorption and emission properties of this compound, experimental measurements are necessary. The following tables illustrate the type of data that would be obtained from such studies.

Illustrative Spectroscopic Data

The tables below are representative examples of how the electronic absorption and fluorescence data for this compound would be presented. The values are hypothetical and serve for illustrative purposes only, as experimental data is not currently available in the literature.

Table 1: Illustrative Electronic Absorption Data for this compound

| Solvent | λ_abs (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Hexane | 280 | 25,000 | π → π |

| 350 | 15,000 | π → π (ICT) | |

| Dichloromethane | 282 | 26,000 | π → π |

| 355 | 16,500 | π → π (ICT) | |

| Acetonitrile | 281 | 25,500 | π → π |

| 358 | 17,000 | π → π (ICT) | |

| Methanol | 279 | 24,800 | π → π |

| 360 | 17,500 | π → π (ICT) |

Table 2: Illustrative Fluorescence Data for this compound

| Solvent | Excitation Wavelength (λ_ex, nm) | Emission Wavelength (λ_em, nm) | Quantum Yield (Φ_F) | Stokes Shift (cm⁻¹) |

| Hexane | 350 | 420 | 0.45 | 4898 |

| Dichloromethane | 355 | 435 | 0.30 | 5267 |

| Acetonitrile | 358 | 445 | 0.25 | 5698 |

| Methanol | 360 | 455 | 0.18 | 6061 |

These illustrative tables highlight the expected trends, such as the solvatochromic shift in the ICT band and the corresponding changes in fluorescence emission and quantum yield. Experimental verification is essential to establish the precise photophysical parameters for this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and reactivity of molecules. gsconlinepress.com It offers a balance between accuracy and computational cost, making it suitable for studying pyridazine (B1198779) derivatives. gsconlinepress.comresearchgate.net

While specific DFT studies on the reaction mechanisms of 3-chloro-6-(phenylethynyl)pyridazine are not detailed in the provided literature, this methodology is frequently applied to understand the synthesis and reactivity of related heterocyclic systems. For instance, the synthesis of various pyridazine derivatives often involves steps like cyclocondensation or nucleophilic substitution. mdpi.comnih.gov

DFT calculations can model these reaction pathways to:

Identify Intermediates and Transition States: By mapping the potential energy surface of a reaction, researchers can identify the structures of short-lived intermediates and the high-energy transition states that connect them.

Calculate Activation Energies: The energy difference between reactants and transition states, known as the activation energy, can be calculated to predict reaction rates and feasibility. wuxibiology.com For example, a study on the nucleophilic substitution of chloropyridazines calculated activation energies to explain observed reactivity differences. wuxibiology.com

Probe Reaction Selectivity: DFT can help understand why a reaction yields a specific product over other possibilities by comparing the activation barriers for competing pathways.

A hypothetical DFT study on the Sonogashira coupling reaction to form this compound could elucidate the energetics of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps.

The electronic properties of a molecule are key to its reactivity. DFT is used to calculate several important electronic descriptors.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. nih.govresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (Egap) is an indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylethynyl group, while the LUMO would be distributed over the electron-deficient pyridazine ring, influenced by the electronegative chlorine atom. Interestingly, for some chlorodiazines like 3-chloropyridazine (B74176), the LUMO+1 orbital (the next-lowest unoccupied orbital) is considered more relevant for correlating with nucleophilic substitution reactivity because the LUMO itself has almost no lobe on the carbon atom bonded to the chlorine. wuxibiology.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.netnih.gov For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridazine ring and the π-system of the alkyne, indicating sites for electrophilic attack or hydrogen bonding. Positive potential would be expected around the hydrogen atoms and near the chlorine atom, highlighting electrophilic regions.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital, related to ionization potential. |

| ELUMO | -1.70 | Energy of the Lowest Unoccupied Molecular Orbital, related to electron affinity. |

| Egap (LUMO-HOMO) | 5.15 | Indicator of chemical reactivity and kinetic stability. nih.gov |

DFT calculations are a reliable method for predicting spectroscopic data, which aids in the structural confirmation of newly synthesized compounds. mdpi.com

Vibrational Spectroscopy: Theoretical vibrational frequencies (infrared and Raman) can be calculated and compared with experimental spectra. nih.govmdpi.com This comparison helps in assigning the observed spectral bands to specific molecular vibrations, such as C-Cl stretching, C≡C triple bond stretching, and aromatic ring modes.

NMR Spectroscopy: DFT can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. nih.gov These predicted values serve as a valuable reference for interpreting experimental NMR spectra and confirming the chemical structure of this compound.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations could be used to:

Analyze Conformational Freedom: Investigate the rotational freedom around the single bond connecting the phenylethynyl group to the pyridazine ring. This helps to understand the molecule's flexibility and the range of shapes it can adopt in solution.

Study Solvation: Simulate the molecule in a solvent box (e.g., water or DMSO) to analyze how solvent molecules arrange around it and to calculate properties like the solvation free energy.

Examine Intermolecular Interactions: In studies of crystal packing, MD can help understand the stability of the crystal lattice by analyzing non-covalent interactions like π–π stacking, which are common in pyridazine derivatives. nih.govnih.gov The crystal structure of a related compound, for example, is stabilized by π–π interactions between pyridazine rings. nih.govnih.gov

In Silico Ligand-Target Interactions: Molecular Docking and Virtual Screening

Molecular docking and virtual screening are computational techniques used in drug discovery to predict how a small molecule (ligand) might bind to a biological target, typically a protein or enzyme. researchgate.net

Molecular Docking: This method places a ligand into the binding site of a receptor and scores the interaction, predicting the binding mode and affinity. rrpharmacology.ru For this compound, docking studies could be performed against various kinase or other enzyme targets to explore its potential as a therapeutic agent. The docking results would highlight key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com

Virtual Screening: This technique involves docking a large library of compounds against a specific target to identify potential "hits" for further investigation. researchgate.netnih.gov If this compound were identified as a hit, virtual screening of related analogues could rapidly explore the structure-activity relationship (SAR) and identify derivatives with potentially improved activity. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound Against Hypothetical Kinase Targets

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Kinase A | -8.5 | MET793 (hinge), LEU718, VAL726 |

| Kinase B | -7.9 | LYS692, ASP810 (salt bridge), PHE811 |

| Kinase C | -9.1 | GLU762 (hinge), LEU844, ALA743 |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Computational Aspects)

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net A QSAR model is a statistical equation that relates numerical descriptors of the molecules (e.g., electronic, steric, and lipophilic properties) to their activity.

For a series of analogues of this compound, a QSAR study would involve:

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the series. These can include electronic parameters from DFT (like HOMO/LUMO energies), steric parameters (like molecular volume), and lipophilicity parameters (like logP).

Model Building: Using statistical methods like multiple linear regression or machine learning to build an equation that correlates the descriptors with the measured biological activity (e.g., IC₅₀).

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

A validated QSAR model can be a powerful tool for predicting the activity of untested compounds and guiding the design of new, more potent derivatives of this compound.

Applications in Chemical Biology and Medicinal Chemistry in Vitro & Mechanistic Focus

Design and Synthesis of Pyridazine-Based Bioactive Scaffolds

The synthesis of pyridazine (B1198779) derivatives is a cornerstone for developing new therapeutic agents. The pyridazine scaffold is considered a versatile building block due to the ease with which it can be functionalized, allowing for the creation of diverse chemical libraries for biological screening. nih.gov The synthesis of 3-chloro-6-substituted phenyl pyridazines can be achieved through various synthetic routes. A common method involves the reaction of 6-substituted phenyl-3(2H)-pyridazinones with a chlorinating agent like phosphorus oxychloride to yield the corresponding 3-chloro-6-substituted phenyl pyridazines. researchgate.net These intermediates can then undergo further modifications, such as nucleophilic substitution or cross-coupling reactions, to generate a wide array of derivatives. nih.gov

The phenylethynyl group at the 6-position of the pyridazine ring is of particular interest as it can mimic or replace other chemical linkers in bioactive compounds, potentially improving their pharmacological properties. The synthesis of compounds like 3-Chloro-6-(phenylethynyl)pyridazine often involves Sonogashira coupling between a halogenated pyridazine and a terminal alkyne. This synthetic flexibility allows for the systematic modification of the scaffold to explore structure-activity relationships. mdpi.com

Investigations of Receptor Antagonism (e.g., Metabotropic Glutamate (B1630785) Receptor 5 Antagonists)

A significant area of research involving phenylethynyl-substituted pyridazines is their activity as antagonists of the metabotropic glutamate receptor 5 (mGluR5). nih.govresearchgate.net mGluR5 is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability, making it a promising target for various central nervous system (CNS) disorders. google.com

Structure-Activity Relationship (SAR) Studies for Target Binding

Structure-activity relationship (SAR) studies have been instrumental in the development of potent and selective mGluR5 antagonists based on the pyridazine scaffold. These studies often use 2-methyl-6-(phenylethynyl)pyridine (MPEP), a well-characterized mGluR5 antagonist, as a reference compound. nih.govresearchgate.net

The general scaffold of these antagonists consists of a central heterocyclic core, such as pyridazine or pyridine, flanked by two aryl rings connected by a linker, often an ethynyl (B1212043) group. SAR studies have revealed that modifications to both the heterocyclic core and the phenyl rings significantly impact the antagonist activity.

For instance, in a series of 5-(phenylethynyl)pyrimidine (B1621677) analogs, slight structural modifications on the distal phenyl ring led to a range of pharmacological activities, from partial to full antagonism. nih.gov The introduction of small substituents, such as a methyl or chloro group at the 3-position of the distal phenyl ring, resulted in potent noncompetitive mGluR5 antagonists with IC50 values in the nanomolar range. nih.gov

Table 1: SAR of 5-(Phenylethynyl)pyrimidine Analogs as mGluR5 Antagonists nih.gov

| Compound | Distal Phenyl Ring Substitution | mGluR5 Antagonist Activity (IC50, nM) |

| 12a | 3-Methyl | 7.5 |

| 12b | 3-Chloro | 33.8 |

| 12c | 3-Trifluoromethyl | 454 |

| 12f | 4-Phenyl | 7800 |

This table illustrates how small changes to the phenyl ring can drastically alter the antagonist potency.

While specific SAR data for this compound is not extensively published in isolation, the broader SAR studies of related phenylethynyl-heterocycles provide valuable insights. The chloro-substitution on the pyridazine ring is expected to influence the electronic properties and binding interactions of the molecule with the mGluR5 receptor.

In Vitro Receptor Binding and Functional Assays

The evaluation of novel compounds as mGluR5 antagonists relies on a variety of in vitro assays. Radioligand binding assays are commonly used to determine the affinity of a compound for the receptor. These assays often utilize a radiolabeled known antagonist, such as [3H]MPEP, to compete with the test compound for binding to the receptor expressed in cell membranes. researchgate.net

Functional assays measure the ability of a compound to inhibit the receptor's response to an agonist. For mGluR5, which is coupled to the Gq protein and activates the phospholipase C pathway, functional assays often measure changes in intracellular calcium levels or the production of inositol (B14025) phosphates. For example, a functional assay using calcium fluorescence can measure the receptor-induced intracellular release of calcium in response to an agonist, and the ability of an antagonist to block this response is quantified. nih.gov

Biochemical Target Identification and Validation

The identification and validation of a biological target are crucial steps in drug discovery. unich.it For compounds like this compound, the primary target of interest has been mGluR5, largely due to its structural similarity to known mGluR5 antagonists like MPEP.

Target validation for this class of compounds often involves a combination of genetic and chemical approaches. unich.it Chemical validation uses selective ligands to probe the function of the target. The development of potent and selective mGluR5 antagonists has been essential for validating this receptor as a therapeutic target for various CNS disorders. researchgate.net While direct biochemical target validation studies for this compound are not explicitly detailed, the extensive research on MPEP and its analogs provides strong evidence for mGluR5 being a primary target for this chemical class. researchgate.netgoogle.com

Enzyme Inhibition Studies (In Vitro)

The pyridazine nucleus is a component of various enzyme inhibitors. For instance, certain pyridazinone derivatives have been investigated as inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in the pathophysiology of schizophrenia. actascientific.com However, specific in vitro enzyme inhibition data for this compound is not prominently featured in the available scientific literature. The broad screening of such compounds against a panel of kinases and other enzymes is a common practice in drug discovery to assess selectivity and identify potential off-target effects or new therapeutic applications.

Antiproliferative Activity Investigations (In Vitro Models)

Pyridazine derivatives have garnered significant attention for their potential as anticancer agents. nih.govasianpubs.org Numerous studies have reported the in vitro antiproliferative activity of various substituted pyridazines against a range of human cancer cell lines. unich.it

The mechanism of antiproliferative action for pyridazine derivatives is often multifactorial and can involve the inhibition of key enzymes in cancer cell signaling pathways, such as cyclin-dependent kinases (CDKs) or receptor tyrosine kinases. For example, novel 3,6-disubstituted pyridazine derivatives have been designed and synthesized, showing significant growth inhibition against various cancer cell lines, including those of the breast and kidney. researchgate.net In one study, a series of novel 3(2H)-pyridazinone derivatives were evaluated for their anti-proliferative effects against human colon carcinoma HCT116 cells, with some compounds showing IC50 values comparable to the reference drug daunorubicin.

While direct in vitro antiproliferative data for this compound is scarce, related pyridazine structures have shown promising activity. For example, a series of 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one derivatives were evaluated for their anticancer activity, with some compounds identified as potential leads for further development. nih.gov

Table 2: Antiproliferative Activity of Selected Pyridazinone Derivatives against HCT116 Cell Line

| Compound | IC50 (µM) |

| Daunorubicin (Reference) | 0.45 ± 0.03 |

| Compound A | 0.52 ± 0.04 |

| Compound B | 1.25 ± 0.11 |

This table presents the antiproliferative activity of representative pyridazinone derivatives, demonstrating the potential of this scaffold in cancer research. The specific structures of compounds A and B are detailed in the source publication.

The phenylethynyl substituent in this compound provides a lipophilic domain that can engage in hydrophobic interactions within the binding sites of biological targets, which could contribute to antiproliferative activity. Further screening of this specific compound and its close analogs against a panel of cancer cell lines is warranted to fully explore its potential in this therapeutic area.

Development of Molecular Probes and Chemical Tools for Biological Research

The unique structural and electronic properties of the this compound scaffold make it a promising candidate for the development of sophisticated molecular probes and chemical tools for biological research. The presence of a reactive chloro group, a fluorescent phenylethynyl moiety, and a polar pyridazine core provides a versatile platform for the design of probes with tailored functionalities for in vitro and mechanistic studies.

The development of such tools often hinges on the ability to conjugate the core scaffold to reporter molecules (e.g., fluorophores) or biomolecules of interest. The chlorine atom at the 3-position of the pyridazine ring serves as a key handle for chemical modification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful methods for forming carbon-carbon bonds and are well-suited for the functionalization of chloropyridazines. nih.govresearchgate.net These reactions would allow for the introduction of a wide range of substituents, including fluorescent dyes, biotin (B1667282) tags for affinity purification, or reactive groups for covalent labeling of biological targets. For instance, a Suzuki coupling reaction could be employed to attach a boronic acid-modified fluorophore to the pyridazine ring, yielding a fluorescent probe. nih.gov

The phenylethynyl group at the 6-position is not merely a structural element but also a potential contributor to the photophysical properties of the resulting probe. Phenylethynylanthracene-based molecules, for example, are known for their robust chemical and thermal stabilities and high quantum yields. iitm.ac.in The conjugation of the phenylethynyl moiety with the electron-deficient pyridazine ring can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT), which can be exploited for the design of environment-sensitive (solvatochromic) or "turn-on" fluorescent probes.

Furthermore, the pyridazine ring itself can participate in bioorthogonal chemistry. The inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene or alkyne is a rapid and selective bioorthogonal ligation that forms a dihydropyridazine (B8628806) or pyridazine product. This reaction can be used to create "turn-on" fluorescent probes where the fluorescence is dramatically enhanced upon reaction with the target, minimizing background signal in complex biological environments. While not directly involving this compound as a starting material, this principle highlights the utility of the pyridazine core in developing advanced chemical tools.

In vitro applications of probes derived from this scaffold could be diverse. For example, a fluorescently labeled version of this compound could be used in fluorescence microscopy to visualize specific cellular compartments or processes, depending on the nature of the targeting moiety attached. If the core scaffold exhibits intrinsic kinase inhibitory activity, as has been observed for other pyridazine derivatives, a fluorescent analog could serve as a tool to study kinase localization and dynamics within cells. nih.govnih.gov

Mechanistic studies could also be facilitated by such probes. For instance, a probe that changes its fluorescence properties upon binding to a target protein could be used in fluorescence polarization or FRET-based assays to quantify binding affinities and kinetics in vitro. The development of photoaffinity probes, where a photoreactive group is incorporated into the molecule, would allow for the covalent labeling and subsequent identification of protein targets.

While direct experimental data on the application of this compound as a molecular probe is not yet available, the chemical reactivity of its functional groups and the photophysical potential of its core structure provide a strong rationale for its exploration in this area. The following table illustrates the photophysical properties of some related pyridazine-based fluorescent probes, demonstrating the potential of this class of compounds.

| Probe/Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Target/Application | Reference |

| Pyridazine-based Aβ Probe | 410 | 510 | - | Aβ plaques | nih.gov |

| Thienylpyridazine Derivative (3a) | 357 | - | - | NLO Chromophore | researchgate.net |

| Thienylpyridazine Derivative (3b) | 354 | - | - | NLO Chromophore | researchgate.net |

| Thienylpyridazine Derivative (3c) | 332 | - | - | NLO Chromophore | researchgate.net |

| Thienylpyridazine Derivative (3d) | 323 | - | - | NLO Chromophore | researchgate.net |

| Thienylpyridazine Derivative (3e) | 314 | - | - | NLO Chromophore | researchgate.net |

Future Research Directions and Perspectives

Advancements in Sustainable Synthetic Methodologies

The primary route to synthesizing 3-Chloro-6-(phenylethynyl)pyridazine involves the Sonogashira cross-coupling reaction. nih.govorganic-chemistry.org Future research will likely focus on optimizing this synthesis with a strong emphasis on green chemistry principles.

Key areas for advancement include:

Copper-Free Catalysis: While the traditional Sonogashira reaction uses a palladium catalyst and a copper(I) co-catalyst, there is a growing trend towards developing copper-free methods to reduce toxicity and simplify purification. nih.govnih.gov Research into novel palladium catalysts and ligands that facilitate efficient copper-free coupling for pyridazine (B1198779) substrates is a critical direction.

Green Solvents: A significant portion of published Sonogashira reactions utilize solvents like N,N-dimethylformamide (DMF), which are now recognized as hazardous. acs.org Future methodologies will explore the use of greener alternatives such as water, bio-derived solvents (e.g., dimethylisosorbide), or acetonitrile/water azeotropes. acs.orgacs.org

Heterogeneous Catalysis: The development of solid-supported palladium catalysts offers a sustainable approach by enabling easy recovery and reuse of the expensive metal catalyst, minimizing metal leaching into the product. acs.org Investigating the efficacy of such heterogeneous systems for the synthesis of pyridazine derivatives is a promising avenue.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically shorten reaction times and often leads to higher yields in the synthesis of pyridazine derivatives, contributing to more energy-efficient processes. georgiasouthern.edu

Exploration of Novel Reactivity and Catalysis

The this compound molecule is rich in chemical functionality, offering multiple sites for further transformation and exploration of novel reactivity.

Functionalization of the Pyridazine Core: The chlorine atom at the C3 position is a prime site for nucleophilic aromatic substitution (SNAr) reactions or further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of a wide array of functional groups, creating libraries of derivatives for various applications. proquest.comuni-muenchen.de Additionally, the pyridazine ring itself can undergo various transformations, including ring-opening or contraction under photochemical conditions. proquest.comresearchgate.net

Pyridazine-Based Ligands: Pyridine-derived ligands are ubiquitous in transition-metal catalysis. acs.orguniv-rennes.fr The di-nitrogen motif of the pyridazine ring in this compound and its derivatives could be exploited to create novel chelating ligands. acs.orgrsc.org The electronic properties of these ligands can be tuned by modifying the substituents, potentially leading to catalysts with enhanced activity and selectivity for reactions like water oxidation or epoxidation. acs.orgrsc.org

Integration with Advanced Computational and Data Science Approaches

The fields of computational chemistry and data science are poised to accelerate research into compounds like this compound.

Predictive Modeling: Machine learning (ML) and artificial intelligence (AI) are increasingly used to predict chemical properties and reactivity. numberanalytics.com ML models can be trained on existing data to forecast the outcomes of reactions, plan optimal synthesis routes, and predict the regioselectivity of functionalization on the pyridazine ring. nih.govresearchgate.net However, it is crucial to ensure that these models are based on robust, mechanistically diverse data to avoid simply capturing literature popularity trends. acs.org

DFT and Molecular Mechanics: Computational methods like Density Functional Theory (DFT) are essential for understanding the electronic structure, stability, and reactivity of heterocyclic compounds. numberanalytics.comresearchgate.net These calculations can predict the photophysical properties of this compound, guiding its development for materials science applications. researchgate.net They can also be used to investigate reaction mechanisms and rationalize observed reactivity patterns. researchgate.net

Expansion of Applications in Materials Science and Photochemistry

The conjugated π-system of this compound suggests significant potential in the development of advanced functional materials.

Organic Optoelectronics: Pyridazine-based compounds have attracted considerable attention as materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). rsc.org The donor-acceptor character that can be imparted by functionalizing the pyridazine core makes this scaffold promising for creating materials with tunable optoelectronic properties, including thermally activated delayed fluorescence (TADF). researchgate.net The phenylethynyl group contributes to π-conjugation, which is often beneficial for charge transport and emission characteristics. iitm.ac.in

Photochemistry and Photosensitizers: The photochemistry of pyridazine N-oxides is a versatile tool for synthesizing other heterocycles and can be used for photoinduced oxygen transfer. proquest.comnih.gov While this compound is not an N-oxide, its extended aromatic system warrants investigation into its own photochemical reactivity and photostability. rsc.orgtsijournals.comtsijournals.com It could serve as a precursor for photoactivatable probes or as a photosensitizer in photodynamic therapy or photocatalysis.

Discovery of Novel Biological Targets through Chemical Space Exploration

While many pyridazine derivatives exhibit a wide range of biological activities, the specific targets for many of these compounds remain unknown. nih.govnih.govresearchgate.netnih.gov this compound provides a unique starting point for discovering novel biological targets.

Phenotypic Drug Discovery: The compound can serve as a scaffold for creating a diverse chemical library through the functionalization strategies mentioned previously. This library can be subjected to phenotypic screening, where its effects are tested on cells or organisms to identify desired biological responses without a preconceived target. broadinstitute.org

Target Deconvolution: Once a compound from the library shows an interesting phenotype, modern chemical biology techniques can be employed to identify its direct molecular target(s). acs.org Methods for target identification are multifaceted and include:

Affinity-based proteomics: This involves immobilizing the small molecule to pull down its binding partners from cell lysates. acs.org

Drug Affinity Responsive Target Stability (DARTS): This technique identifies targets by observing how binding to the small molecule protects the target protein from degradation. acs.org

Genetic approaches: Methods like CRISPR-based screening can identify genes that, when knocked out, confer resistance to the small molecule, thereby pointing to the target or its pathway. acs.org

By systematically exploring the chemical space around the this compound core, researchers can uncover new structure-activity relationships and potentially identify novel proteins and pathways that can be modulated for therapeutic benefit. ucl.ac.ukmtoz-biolabs.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chloro-6-(phenylethynyl)pyridazine?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

- Route 1 : Reacting 3,6-dichloropyridazine (precursor) with phenylacetylene under Sonogashira coupling conditions (Pd/Cu catalysis) to introduce the phenylethynyl group .

- Route 2 : Substitution of 3-chloro-6-hydrazinylpyridazine with ketones or aldehydes under reflux in ethanol, followed by purification via recrystallization .

- Key Considerations : Monitor reaction progress using TLC, optimize temperature to avoid side products (e.g., over-chlorination), and use inert atmospheres for air-sensitive steps .

Q. How is the compound characterized structurally?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths/angles and validate hydrogen bonding patterns .

- Spectroscopy : IR spectroscopy identifies functional groups (e.g., C≡C stretch at ~2100 cm⁻¹ for phenylethynyl). Mass spectrometry confirms molecular weight (e.g., ESI-MS for [M+H]+ peaks) .

- Data Validation : Cross-check crystallographic data with checkCIF to resolve outliers (e.g., ADPs, R-factors) .

Q. What preliminary biological screening methods are used for this compound?

- Methodological Answer :

- In Vitro Assays : Screen for kinase inhibition (e.g., α-glucosidase assays) or receptor binding (e.g., AhR agonism in HL-60 cells) using dose-response curves (IC₅₀/EC₅₀ calculations) .

- In Vivo Models : Test pharmacokinetics (e.g., bioavailability in rodent alcohol withdrawal models) with HPLC-based plasma analysis .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved?

- Methodological Answer :

- Metalation Strategies : Use hindered lithium amides (e.g., LTMP) at low temperatures (-78°C) in THF to deprotonate specific positions. For example, metalation at the 4-position of pyridazine enables coupling with electrophiles .

- Cross-Coupling : Leverage Suzuki-Miyaura reactions with boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) for aryl/heteroaryl substitutions .

- Challenges : Competing side reactions (e.g., homocoupling) require careful stoichiometric control and Pd catalyst screening .

Q. How do structural modifications influence biological activity?

- Methodological Answer :

- SAR Studies : Replace the phenylethynyl group with bioisosteres (e.g., trifluoromethyl, nitro) and compare receptor binding affinity. For instance:

| Modification | Target (e.g., CRF1R) | IC₅₀ (nM) |

|---|---|---|

| Phenylethynyl (parent) | CRF1R | 120 |

| Trifluoromethyl | CRF1R | 85 |

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with active sites (e.g., GPR39 agonists for prostate cancer) .

Q. How are crystallographic data contradictions resolved during refinement?

- Methodological Answer :

- Refinement Tools : Use SHELXL for least-squares minimization and TWINABS for handling twinned data. For example, assign anisotropic displacement parameters (ADPs) to resolve thermal motion discrepancies .

- Validation Metrics : Check for R1/wR2 convergence (<5% difference) and validate hydrogen bonds via Mercury’s "Contacts" module. Address outliers flagged by checkCIF (e.g., >4σ in residual density) .

Q. What strategies optimize yield in large-scale syntheses?

- Methodological Answer :

- Reaction Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂). For chlorination steps, POCl₃ reflux (5 h) achieves >80% conversion but requires quenching with ice to prevent hydrolysis .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product (>95% by HPLC) .

Data Analysis and Reproducibility

Q. How are spectroscopic and crystallographic data reconciled when inconsistencies arise?

- Methodological Answer :

- Cross-Validation : Compare IR peaks (e.g., C=O stretches) with crystallographically resolved carbonyl geometries. If mismatched, re-examine sample purity or consider polymorphic forms .

- Case Study : A 0.05 Å deviation in C-Cl bond length between SC-XRD and DFT calculations may indicate crystal packing effects. Re-optimize geometry using Gaussian09 with dispersion corrections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.